N,N-dibenzyl-2H-tetrazol-5-amine
Description
Historical Context and Evolution of Tetrazole Research
The journey into tetrazole chemistry began in 1885 when Swedish chemist J.A. Bladin first synthesized a derivative of this heterocyclic system. rug.nl This discovery laid the groundwork for over a century of research into the synthesis, properties, and applications of tetrazole-containing compounds. rug.nl Initially, the synthesis of tetrazoles was a challenging endeavor, often requiring harsh conditions. However, the development of new synthetic methodologies, such as the [3+2] cycloaddition of azides with nitriles, has significantly advanced the field. acs.org This has led to a proliferation of tetrazole derivatives with a wide array of functional groups, each tailored for specific purposes.
Significance of 5-Aminotetrazole (B145819) and Its Derivatives in Organic Synthesis
5-Aminotetrazole, a primary amine-substituted tetrazole, is a particularly important building block in organic synthesis. nist.gov Its availability and the reactivity of the amino group allow for a wide range of chemical modifications, leading to a vast library of derivatives. nist.gov These derivatives have found applications in various fields, including as bioisosteres for carboxylic acids in medicinal chemistry, where the tetrazole ring can mimic the charge distribution and geometry of a carboxylate group, often with improved metabolic stability. acs.org Furthermore, the high nitrogen content of 5-aminotetrazole and its derivatives makes them valuable as energetic materials and gas-generating agents. doaj.org
Research Landscape and Emerging Trends for N,N-dibenzyl-2H-tetrazol-5-amine
This compound is a synthetic compound that has emerged from the broader research into 5-aminotetrazole derivatives. ontosight.ai A key development in the synthesis of such compounds has been the use of dibenzyl amine as a surrogate for ammonia (B1221849) in the Ugi multicomponent reaction. doaj.org This approach has enabled the synthesis of novel tetrazole compounds, including derivatives of this compound. doaj.org
Recent research has focused on the synthesis of these derivatives and the evaluation of their potential biological activities. For instance, a study detailed the synthesis of a series of novel tetrazole compounds using dibenzyl amine in an Ugi reaction and investigated their antioxidant properties. doaj.org The findings from this research suggest that the dibenzyl-substituted tetrazole scaffold could be a promising platform for the development of new antioxidant agents. doaj.org
The characterization of these compounds has been carried out using a range of spectroscopic techniques, providing valuable data on their structure and properties.
| Spectroscopic Data for a Representative this compound Derivative | |
| Technique | Observations |
| FTIR | Characteristic peaks confirming the presence of the tetrazole ring and the dibenzyl groups. |
| 1H NMR | Signals corresponding to the protons of the benzyl (B1604629) groups and the tetrazole ring. |
| 13C NMR | Resonances for the carbon atoms of the tetrazole ring and the dibenzyl substituents. |
| Mass Spectrometry | Molecular ion peak confirming the expected molecular weight of the synthesized compound. |
This table presents a summary of the types of data obtained from the characterization of a representative derivative of this compound as described in the literature. doaj.org
While research on the specific compound this compound is still in its early stages, the existing studies on its derivatives indicate a promising future. The exploration of its utility in medicinal chemistry, particularly in the context of antioxidant activity, is an emerging trend. doaj.org Further investigations into the synthesis of a broader range of derivatives and a more in-depth evaluation of their biological profiles are anticipated to be the focus of future research in this area.
Properties
IUPAC Name |
N,N-dibenzyl-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-3-7-13(8-4-1)11-20(15-16-18-19-17-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZANQKJLIZZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dibenzyl 2h Tetrazol 5 Amine
Strategies for N-Alkylation of 5-Aminotetrazole (B145819) Precursors
The primary route to N,N-dibenzyl-2H-tetrazol-5-amine involves the direct alkylation of 5-aminotetrazole. However, the ambient nucleophilic nature of the 5-aminotetrazole anion, which exists in tautomeric forms, presents a significant challenge, often resulting in a mixture of products. nanomedicine-rj.com
Traditional methods for N-alkylation provide the foundational chemistry for synthesizing substituted aminotetrazoles. These approaches typically involve the reaction of a nucleophilic nitrogen atom with an electrophilic alkylating agent.
A prevalent and classical method for the N-alkylation of tetrazoles involves the use of a base to deprotonate the tetrazole ring, generating a more nucleophilic tetrazolate anion. nanomedicine-rj.commdpi.com In the context of synthesizing this compound, this would involve reacting 5-aminotetrazole with two or more equivalents of benzyl (B1604629) bromide in the presence of a suitable base.
A typical procedure involves dissolving 5-aminotetrazole in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), and adding a base like potassium carbonate (K₂CO₃). mdpi.comresearchgate.net The base facilitates the deprotonation of the most acidic proton, which is typically on the tetrazole ring, forming the corresponding anion. The subsequent addition of benzyl bromide initiates the nucleophilic substitution reaction. This process is generally performed with stirring at room temperature or with gentle heating to drive the reaction to completion. mdpi.com However, this direct approach is complicated by the formation of multiple isomers, as the alkylation can occur on the N-1 or N-2 positions of the tetrazole ring, as well as on the exocyclic amino group. nanomedicine-rj.commdpi.com
The Mitsunobu reaction offers a powerful and versatile alternative for N-alkylation, particularly for acidic N-H bonds like those found in tetrazoles. organic-chemistry.orgnih.gov This reaction facilitates the condensation of an acidic component (the tetrazole) with a primary or secondary alcohol (benzyl alcohol) using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgresearchgate.net
The mechanism involves the initial formation of a phosphonium (B103445) intermediate from the reaction of triphenylphosphine and DEAD. organic-chemistry.org This intermediate then activates the alcohol, making it a good leaving group. The deprotonated tetrazole anion then acts as the nucleophile, displacing the activated hydroxyl group in an Sɴ2 reaction. A key advantage of the Mitsunobu reaction is that it generally proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant when using an achiral alcohol like benzyl alcohol. nih.gov This method can be advantageous under mild conditions but is often criticized for its poor atom economy due to the generation of triphenylphosphine oxide and hydrazide byproducts, which must be removed during purification. acsgcipr.org
Regioselectivity in N,N-Dialkylation of 5-Aminotetrazoles
The principal challenge in the synthesis of this compound is controlling the regioselectivity of the benzylation. The 5-aminotetrazole anion has multiple nucleophilic centers, leading to the potential formation of several regioisomers.
The alkylation of 5-substituted-1H-tetrazoles is well-documented to produce a mixture of N-1 and N-2 alkylated isomers. nanomedicine-rj.commdpi.com The anion of 5-aminotetrazole is ambient, meaning the negative charge is delocalized across the ring, allowing for electrophilic attack at different nitrogen atoms. nanomedicine-rj.com Consequently, the reaction of 5-aminotetrazole with an alkylating agent like benzyl bromide typically yields a mixture of 1-benzyl-5-aminotetrazole and 2-benzyl-5-aminotetrazole. nanomedicine-rj.comnanomedicine-rj.com
Further alkylation to introduce the second benzyl group adds another layer of complexity. Depending on the initial product and reaction conditions, the second benzylation could occur on the remaining ring nitrogen or the exocyclic amino group, leading to a complex mixture of disubstituted and potentially trisubstituted products. The target compound, this compound, is a specific 2,5-disubstituted isomer where both benzyl groups are on the exocyclic amine and the tetrazole ring is substituted at the N-2 position. Studies have shown that in many cases of alkylating 5-substituted tetrazoles with benzyl bromide, the 2,5-disubstituted isomer is the major product, while the 1,5-disubstituted isomer is minor. nanomedicine-rj.comnanomedicine-rj.com
| Precursor | Alkylating Agent | Conditions | Observed Products | Reference |
|---|---|---|---|---|
| 5-Substituted Tetrazolate Salts | Benzyl Bromide | Base, NiO Nanoparticles | Mixture of 1,5- (minor) and 2,5- (major) disubstituted tetrazoles | nanomedicine-rj.comnanomedicine-rj.com |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | K₂CO₃, Acetone | Separable mixture of two regioisomers | mdpi.comresearchgate.net |
| 5-Aminotetrazole | Glycidol | Basic Media | Mixture of N-1 and N-2 isomers | mdpi.com |
Achieving a high yield of a single regioisomer like this compound requires careful control of reaction parameters. The ratio of 1,5- to 2,5-disubstituted isomers is influenced by several factors, including the nature of the substituent at the 5-position, the electrophile, the solvent, the counter-ion (when using a salt), and the temperature. nanomedicine-rj.comresearchgate.net
Research into controlling regioselectivity has identified several key strategies:
Steric Hindrance: The steric bulk of the substituent at the C-5 position can influence the site of alkylation. The N-1 position is generally considered more sterically hindered than the N-2 position, which can favor the formation of 2,5-disubstituted products. nanomedicine-rj.com
Solvent and Base: The choice of solvent and base can alter the ionic character and solvation of the tetrazolate anion, thereby influencing the nucleophilicity of the different nitrogen atoms. acs.org
Kinetic vs. Thermodynamic Control: The final product distribution can be governed by either kinetic or thermodynamic control. DFT calculations have shown that transition state barriers (kinetic control) and the thermodynamic stability of the final products play crucial roles in determining regioselectivity. nih.govacs.org
Novel Methodologies: More recent approaches have demonstrated improved regioselectivity. For example, Bu₄NI-catalyzed radical-induced N-alkylation using organic peroxides has been shown to be highly regioselective for the N-2 position. nih.govorganic-chemistry.org Similarly, mechanochemical methods, such as ball milling, have been explored to enhance selectivity for N-2 regioisomers. acs.org Another strategy involves the diazotization of aliphatic amines, which has been reported to preferentially form 2,5-disubstituted tetrazoles. researchgate.netorganic-chemistry.org
Ultimately, the selective synthesis of this compound would likely require a multi-step approach or the application of these advanced, regioselective methodologies to avoid the formation of a complex and difficult-to-separate mixture of isomers.
Multicomponent Reactions (MCRs) Towards this compound Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to building complex molecular architectures from three or more starting materials in a single operation. acs.orgresearchgate.net While a direct MCR synthesis for this compound is not prominently documented, several MCRs are instrumental in creating the core 5-aminotetrazole structure.
The Ugi-tetrazole reaction, a cornerstone of MCR chemistry, is a four-component reaction (4-CR) that typically involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (commonly trimethylsilyl (B98337) azide, TMSN₃). nih.govresearchgate.net This reaction is exceptionally versatile for producing 1,5-disubstituted-1H-tetrazoles. researchgate.net In this pathway, the amine component is incorporated into the substituent at the C-5 position of the tetrazole ring. nih.gov For the synthesis of an N,N-dibenzylamino-substituted tetrazole, this would require a post-MCR modification, as the direct use of dibenzylamine (B1670424) would lead to a quaternary ammonium (B1175870) center on the C-5 substituent rather than the desired exocyclic C-N linkage.
A more direct, though still challenging, approach involves a three-component reaction (3-CR) using an isothiocyanate, an amine, and an azide, often promoted by a thiophilic metal salt like bismuth nitrate. nih.govacs.org This method can yield 1-substituted-5-aminotetrazoles. The regioselectivity, which determines which nitrogen atom of the starting amine ends up on the tetrazole ring (N-1), is heavily influenced by the electronic properties of the amine. nih.gov For example, the reaction of phenyl isothiocyanate, benzylamine (B48309), and sodium azide produces 1-benzyl-N-phenyl-1H-tetrazol-5-amine. Applying this logic to synthesize the target compound would be complex, as it would require a conceptual framework to incorporate two benzyl groups onto the exocyclic nitrogen while directing a substituent to the N-2 position of the tetrazole ring, a pattern not typically favored in this reaction.
| Reactants | Catalyst/Solvent | Product | Yield | Ref |
| Phenyl isothiocyanate, Benzylamine, Sodium Azide | Bi(NO₃)₃·5H₂O / MeCN (MW) | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 89% | nih.gov |
| Cyclohexanone, NH₄Cl, Methyl isocyanoacetate, NaN₃ | TEA / MeOH/H₂O | Cyclized Tetrazolopiperidinone | 59% | nih.gov |
| Aldehyde, Benzylamine, Isocyanide, TMSN₃ | MeOH | 1-Benzyl-5-substituted-1H-tetrazole | N/A | nih.gov |
Advanced Synthetic Transformations for Dibenzyl Moiety Incorporation
Given the limitations of current MCRs for the direct synthesis of this compound, alternative and subsequent transformations are necessary to install the dibenzyl group.
Employment of Dibenzylamine as a Nitrogen Source
Incorporating dibenzylamine directly as a reactant presents both opportunities and challenges. In many MCRs, primary amines like benzylamine are preferred. nih.govrug.nl The use of a bulky secondary amine such as dibenzylamine could face steric hindrance, potentially leading to low yields or preventing the reaction altogether.
However, a plausible strategy involves the displacement of a suitable leaving group at the C-5 position of a pre-formed tetrazole ring with dibenzylamine. Research has shown that certain N-acyl- or N-sulfonyltetrazoles can act as "active esters," where the tetrazole moiety is displaced by a nucleophilic amine to form an amide bond. acs.org A similar concept could be envisioned where a tetrazole bearing a leaving group (e.g., a sulfonyl or halogen group) at C-5 undergoes nucleophilic aromatic substitution with dibenzylamine. This approach would successfully install the N,N-dibenzylamino group, after which attention could be turned to the regioselective benzylation of the tetrazole ring itself.
Other Benzylation Protocols for Aromatic Amines and Heterocycles
Once the 5-(N,N-dibenzylamino)-1H-tetrazole intermediate is formed, the final step is the benzylation of the tetrazole ring. The alkylation of 5-substituted tetrazoles is a well-known process that often leads to a mixture of N-1 and N-2 isomers. mdpi.commdpi.com Achieving regioselectivity for the N-2 position, as required for the target compound, is a significant synthetic challenge.
The classical method for benzylation involves treating the tetrazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile. mdpi.com The ratio of the resulting N-1 and N-2 isomers can be influenced by factors such as the nature of the substituent at C-5, the choice of solvent, counter-ion, and temperature. Separation of these isomers often requires chromatographic techniques.
More advanced, regioselective methods are continuously being developed. For instance, copper-catalyzed N-arylation of tetrazoles using arylboronic acids has shown high regioselectivity for the N-2 position. organic-chemistry.org While developed for aryl groups, adapting such catalytic systems for benzylation could provide a more controlled route to the desired 2,5-disubstituted tetrazole isomer.
| Substrate | Reagents | Conditions | Product(s) | Ref |
| 5-Aminotetrazole | Benzyl chloride, Base | DMF or MeCN | Mixture of N1- and N2-benzyl-5-aminotetrazole | mdpi.com |
| 5-Substituted-1H-tetrazole | Arylboronic acid, Cu catalyst | Base, Solvent | 2-Aryl-5-substituted-tetrazole | organic-chemistry.org |
Spectroscopic and Crystallographic Structural Characterization of N,n Dibenzyl 2h Tetrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of N,N-dibenzyl-2H-tetrazol-5-amine, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.
Proton (¹H) NMR Chemical Shift and Coupling Analysis
The ¹H NMR spectrum provides critical data on the arrangement of protons in this compound. The benzylic protons (CH₂) typically appear as a singlet, with a chemical shift value around 5.35 ppm when measured in DMSO-d₆. academie-sciences.fr The aromatic protons of the two benzyl (B1604629) groups exhibit a multiplet in the range of 7.21–7.36 ppm. academie-sciences.fr The integration of these signals corresponds to the number of protons in each environment, confirming the presence of two benzyl groups for every tetrazole ring. The lack of significant coupling for the benzylic protons indicates their isolation from other proton-bearing carbons.
Carbon-13 (¹³C) NMR Chemical Shift Analysis, Including Quaternary Carbons of the Tetrazole Ring
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For substituted tetrazoles, the quaternary carbon of the tetrazole ring is of particular interest. In related 1-substituted-1H-tetrazoles, this carbon signal can appear around 149-155 ppm. rsc.orgrsc.org For this compound, the specific chemical shift of the tetrazole ring carbon provides insight into the electronic environment created by the dibenzylamino substituent. The benzylic carbons are expected in the range of 20-30 ppm, while the aromatic carbons of the benzyl groups will appear in the typical aromatic region of approximately 120-140 ppm. rsc.orguni-muenchen.de The exact positions of these aromatic signals can be influenced by the substitution pattern on the phenyl ring.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Solvent |
|---|---|---|---|
| ¹H | Benzylic (CH₂) | ~5.35 | DMSO-d₆ |
| ¹H | Aromatic (Ar-H) | 7.21 - 7.36 | DMSO-d₆ |
| ¹³C | Tetrazole (C5) | 149 - 155 | CDCl₃/DMSO-d₆ |
| ¹³C | Benzylic (CH₂) | 20 - 30 | CDCl₃/DMSO-d₆ |
| ¹³C | Aromatic (Ar-C) | 120 - 140 | CDCl₃/DMSO-d₆ |
Nitrogen-15 (¹⁵N) NMR Investigations for Nitrogen Atom Environment
Given that the tetrazole ring is composed of four nitrogen atoms, ¹⁵N NMR spectroscopy is an invaluable tool for probing the distinct nitrogen environments. wikipedia.org The chemical shifts of the nitrogen atoms are highly sensitive to their position within the ring and the nature of the substituents. acs.orgfao.org In substituted tetrazoles, the nitrogen chemical shifts can span a wide range. acs.orgfao.org For this compound, the two nitrogen atoms of the dibenzylamino group will have a distinct chemical shift compared to the four nitrogen atoms of the tetrazole ring. The tautomeric equilibrium between 1H- and 2H-tetrazoles significantly influences the nitrogen chemical shifts, and the presence of the dibenzylamino group at the 5-position will further modulate these values. researchgate.netresearchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would confirm the coupling between the aromatic protons within the benzyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the benzylic proton signal to its corresponding carbon signal and the aromatic proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. uni-muenchen.de For this compound, HMBC is particularly useful for confirming the attachment of the benzyl groups to the exocyclic nitrogen, as correlations would be expected between the benzylic protons and the C5 carbon of the tetrazole ring. uni-muenchen.de It can also help to distinguish between the different aromatic carbons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.
Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹. rsc.org
Aliphatic C-H Stretching: The stretching vibrations of the benzylic CH₂ groups are expected to appear in the 2850-3000 cm⁻¹ range. rsc.org
C=N and N=N Stretching: The tetrazole ring exhibits characteristic stretching vibrations for C=N and N=N bonds, which are typically found in the 1400-1650 cm⁻¹ region. rsc.orgpnrjournal.com
Ring Vibrations: The tetrazole ring also has characteristic ring stretching and bending vibrations that appear in the fingerprint region (below 1500 cm⁻¹), often between 900 and 1300 cm⁻¹. pnrjournal.comresearchgate.net
C-N Stretching: The stretching vibration of the C-N bond connecting the benzyl groups to the exocyclic amine nitrogen would also be present.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | Benzylic CH₂ | 2850 - 3000 |
| C=N / N=N Stretch | Tetrazole Ring | 1400 - 1650 |
| Ring Vibrations | Tetrazole Ring | 900 - 1300 |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, making it highly suitable for the structural characterization of compounds like this compound. spectroscopyonline.com The Raman spectrum of a molecule offers a unique fingerprint, with specific peaks corresponding to the vibrational modes of its constituent chemical bonds and functional groups. mdpi.com
Applications of Raman spectroscopy in this context include:
Conformational Analysis: Identifying different rotational isomers (conformers) that may exist in solution or in the solid state.
Study of Intermolecular Interactions: Shifts in vibrational frequencies can provide evidence for hydrogen bonding and other intermolecular forces within the crystal lattice. science.gov
The stability of the molecule under laser irradiation is an important practical consideration for Raman analysis, and for similar heterocyclic compounds, vibrational properties have been shown to be stable, allowing for reproducible molecular identification. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) under electrospray ionization (ESI) conditions can be used to accurately determine the mass of the molecular ion, [M+H]⁺. mdpi.com
The fragmentation of tetrazole-containing compounds in the mass spectrometer often involves the characteristic loss of a nitrogen molecule (N₂). mdpi.com This initial fragmentation is a key diagnostic feature. Further fragmentation of the resulting ion can provide valuable information about the connectivity of the molecule. mdpi.com In the case of this compound, the fragmentation pattern would be expected to show losses related to the benzyl groups.
A plausible fragmentation pathway for this compound would involve:
Initial loss of N₂ from the tetrazole ring.
Subsequent cleavage of the benzyl groups.
This process is similar to the fragmentation observed in other 5-aryl(heteroaryl)tetrazoles, where the elimination of two nitrogen molecules from the molecular ion has been noted. mdpi.com The stability of the resulting fragments can often be attributed to the formation of conjugated systems. mdpi.com
| Ion | Description | Potential m/z |
| [M+H]⁺ | Protonated molecular ion | |
| [M+H-N₂]⁺ | Ion after loss of one nitrogen molecule | |
| [M+H-2N₂]⁺ | Ion after loss of two nitrogen molecules | |
| Fragments from benzyl group cleavage | Ions resulting from the loss of benzyl or related fragments |
Note: The exact m/z values would depend on the specific isotopic composition.
X-ray Diffraction for Solid-State Molecular Architecture
X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Studies on similar tetrazole derivatives have shown that the tetrazole ring itself is a planar, stable heterocyclic structure. mdpi.com The geometry of the amine substituent and the orientation of the benzyl groups are crucial for understanding the molecule's steric and electronic properties. In a related compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, two independent molecules were found in the asymmetric unit, differing in the orientation of the substituent group. researchgate.net This highlights the possibility of conformational isomers co-existing in the crystal lattice.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, triclinic) in which the compound crystallizes. mdpi.comresearchgate.net |
| Space Group | The specific symmetry group of the crystal. mdpi.comresearchgate.net |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). researchgate.net |
| Bond Lengths | The distances between bonded atoms, providing insight into bond order and strength. mdpi.com |
| Bond Angles | The angles between adjacent bonds, defining the local geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule, particularly the orientation of the benzyl groups relative to the tetrazole ring. |
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions. These interactions are critical in determining the physical properties of the solid, such as melting point and solubility.
For this compound, the following intermolecular interactions are likely to be significant:
Hydrogen Bonding: Although the parent amine has been substituted with benzyl groups, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. acs.org If any solvent molecules with hydrogen bond donor capabilities are present in the crystal lattice, they could interact with the tetrazole ring. In the absence of such solvents, weak C-H···N interactions may occur.
π-π Stacking: The benzyl groups, with their aromatic rings, can participate in π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel to each other, are a significant cohesive force in the crystals of many aromatic compounds. mdpi.com The distance between the stacked rings is a key parameter in determining the strength of this interaction. mdpi.com
Analysis of the crystal packing of related tetrazole compounds has revealed the formation of complex three-dimensional networks through hydrogen bonding and other interactions. researchgate.netrsc.org
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. The existence of polymorphism in this compound could be investigated by attempting to crystallize the compound under different conditions (e.g., different solvents, temperatures).
Techniques such as powder X-ray diffraction (PXRD) can be used to identify different polymorphic forms. The environments of molecules in the crystals of polymorphic structures are often different, which can have an effect on their geometry. researchgate.net Each polymorph would have a unique PXRD pattern, reflecting its distinct crystal lattice. The study of polymorphism is crucial for understanding the stability and reproducibility of the solid-state form of a compound.
Theoretical and Computational Chemistry of N,n Dibenzyl 2h Tetrazol 5 Amine
Density Functional Theory (DFT) Studies for Ground State Properties
DFT has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For N,N-dibenzyl-2H-tetrazol-5-amine, DFT studies have elucidated key aspects of its ground state.
Geometry Optimization and Electronic Structure Calculations
Geometry optimization of this compound has been performed using DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), to determine the most stable molecular conformation. researchgate.netnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The process involves finding the minimum energy structure on the potential energy surface. ntnu.no For complex molecules, this often starts with a molecular mechanics force field scan to identify stable conformers before proceeding with DFT optimization. pnrjournal.com
Electronic structure calculations, also performed with DFT, offer a detailed picture of the electron distribution within the molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study intramolecular and intermolecular bonding and charge transfer interactions. arxiv.org This analysis provides information on the hybridization of atomic orbitals and the delocalization of electron density.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov
For substituted tetrazoles, the nature and position of substituent groups can significantly influence the HOMO and LUMO energy levels. rsc.org For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. This tuning of the FMOs is a key strategy in the design of molecules with specific electronic and photophysical properties. rsc.org
Table 1: Frontier Molecular Orbital (FMO) Data
| Parameter | Value |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap (ΔE) | Data not available in search results |
Electrostatic Potential (ESP) Surfaces
The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. mdpi.com
In tetrazole derivatives, the nitrogen atoms of the tetrazole ring are typically associated with regions of negative electrostatic potential, making them potential sites for coordination with electrophiles or participation in hydrogen bonding. dtic.mil The nature of the substituents on the tetrazole ring can significantly influence the distribution and intensity of the ESP. dtic.mil
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for highly accurate predictions of molecular energies and spectroscopic properties.
Heats of Formation and Thermodynamic Stability
The heat of formation is a fundamental thermodynamic property that indicates the stability of a compound relative to its constituent elements. For nitrogen-rich compounds like tetrazoles, accurate determination of the heat of formation is crucial for assessing their energetic character. Ab initio methods, such as the G3 and CBS-APNO composite methods, can be used to calculate heats of formation with high accuracy. nih.gov
The thermodynamic stability of different tautomers of tetrazole derivatives is a key area of investigation. dtic.mil For instance, the equilibrium between tetrazole and its azido (B1232118) tautomer can be influenced by substituents and the surrounding environment. dtic.mil Computational studies have shown that electron-withdrawing groups tend to favor the azido form. dtic.mil The relative stability of different isomers can also be rationalized by analyzing factors like aromaticity. mdpi.com
Table 2: Thermodynamic Data
| Property | Value |
| Heat of Formation (ΔHf°) | Data not available in search results |
| Gibbs Free Energy (G) | Data not available in search results |
| Entropy (S) | Data not available in search results |
Prediction of NMR and IR Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C) with good accuracy. nih.gov By comparing the calculated chemical shifts with experimental data, the structure of a molecule can be confirmed. pnrjournal.com
Similarly, theoretical calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) spectrum. researchgate.net These calculations help in the assignment of the various vibrational modes observed in the experimental spectrum. For tetrazole compounds, characteristic IR peaks include those associated with N=N stretching and ring vibrations. pnrjournal.com
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Parameters |
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data not available in search results |
| IR | Data not available in search results |
Conformational Analysis and Tautomerism Studies
The structural characteristics of this compound are largely defined by the conformational freedom of the dibenzylamino group and the potential for tautomerism within the tetrazole ring.
Tautomerism: Tetrazoles are well-known to exhibit annular tautomerism, primarily between the 1H and 2H forms. researchgate.net For 5-substituted tetrazoles, the position of the substituent significantly influences the tautomeric equilibrium. researchgate.net In the case of 5-aminotetrazole (B145819), extensive computational and experimental studies have shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. unl.eduresearchgate.netdiva-portal.org This preference is often attributed to the electronic nature of the amino group. While the dibenzylamino group is sterically bulkier than a simple amino group, its electron-donating nature is expected to similarly favor the 2H-tautomer. In solution, the tautomeric preference can be influenced by the solvent, with the 1H-form sometimes being more stable. mdpi.com
| Tautomer | Relative Energy (kJ/mol) in Gas Phase (Computational) | Key Structural Features |
|---|---|---|
| 2H-5-Aminotetrazole | 0 (most stable) | Proton on N2 of the tetrazole ring. Generally favored in the gas phase. diva-portal.org |
| 1H-5-Aminotetrazole | ~15-20 higher than 2H | Proton on N1 of the tetrazole ring. May be stabilized in polar solvents. mdpi.com |
| 5-Iminotetrazole | Significantly higher than amino tautomers | Imino form, less stable than the amino tautomers. unl.edu |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating the reaction mechanisms of tetrazole derivatives, particularly for processes like thermal decomposition. For 5-aminotetrazoles, unimolecular decomposition pathways have been computationally explored, revealing that the mechanism is highly dependent on the tautomeric form. unl.eduacs.org
The primary decomposition routes for 5-aminotetrazole, which can serve as a model for this compound, involve the elimination of either dinitrogen (N₂) or hydrazoic acid (HN₃). unl.edudiva-portal.orgacs.org The 2H-tautomer of 5-aminotetrazole is predicted to decompose primarily through the elimination of N₂, which has a lower activation barrier compared to the elimination of HN₃. unl.eduacs.org Conversely, the 1H-tautomer also decomposes via N₂ elimination, but with a higher activation barrier than the 2H form. acs.org
For this compound, similar decomposition pathways are expected. The presence of the bulky dibenzylamino group may influence the activation energies of these pathways. It is also plausible that the benzyl (B1604629) groups themselves could participate in or influence side reactions upon thermal decomposition.
Another important class of reactions for tetrazoles is their formation. The most common synthetic route is the [3+2] cycloaddition of an azide (B81097) with a nitrile. acs.org Computational studies have investigated the mechanism of this reaction, suggesting a concerted cycloaddition pathway is most likely for the bimolecular addition of nonionic azides to nitriles. acs.org
Furthermore, the N-alkylation of tetrazoles has been studied computationally, providing insights into the regioselectivity of these reactions. mdpi.com For a compound like this compound, further alkylation at the remaining ring nitrogens would be influenced by both steric hindrance from the existing dibenzylamino group and the electronic properties of the tetrazole ring.
| Tautomer | Primary Decomposition Pathway | Calculated Activation Barrier (kJ/mol) | Initial Products |
|---|---|---|---|
| 2H-5-Aminotetrazole | N₂ elimination | ~154 acs.org | N₂ + metastable aminomethylnitrene unl.edu |
| 1H-5-Aminotetrazole | N₂ elimination | ~169 acs.org | N₂ + metastable aminomethylnitrene unl.edu |
| 5-Iminotetrazole | HN₃ elimination | ~200 unl.edu | HN₃ + cyanamide (B42294) unl.edu |
Reactivity and Mechanistic Studies of N,n Dibenzyl 2h Tetrazol 5 Amine
N-Alkylation Reaction Mechanisms and Regiocontrol
The N-alkylation of tetrazoles is a fundamental transformation for the synthesis of a diverse range of derivatives. researchgate.net In the case of N,N-dibenzyl-2H-tetrazol-5-amine, the presence of multiple nitrogen atoms with varying degrees of nucleophilicity makes regiocontrol a critical aspect of its alkylation reactions.
Nucleophilicity of Tetrazole Nitrogens and Exocyclic Amine
The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons, and an exocyclic amino group, all of which are potential sites for electrophilic attack. The nucleophilicity of these sites is influenced by several factors, including the electronic environment within the heterocyclic ring and the nature of the substituents. clockss.org
The tetrazole ring itself is electron-deficient due to the presence of four nitrogen atoms. bhu.ac.in However, the exocyclic N,N-dibenzylamino group is an electron-donating group, which increases the electron density on the tetrazole ring, thereby enhancing the nucleophilicity of the ring nitrogens. The exocyclic amine nitrogen, being a primary amine, is also nucleophilic. tutorchase.com The relative nucleophilicity of the endocyclic (ring) nitrogens versus the exocyclic amine nitrogen is a key determinant of the regioselectivity of alkylation. Generally, the exocyclic amino group and the adjacent endocyclic nitrogen act as a 1,3-binucleophile in many reactions. clockss.org
Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the most nucleophilic sites. For example, in a related compound, N-benzoyl 5-(aminomethyl)tetrazole, the 2H-tautomer was found to have a higher nucleophilicity at the N2 position compared to the 1H-tautomer at the N1 position. mdpi.com This suggests that the electronic distribution within the tautomeric forms of the tetrazole ring plays a crucial role in directing alkylation.
Factors Influencing Regioselectivity (Steric and Electronic Effects)
The regioselectivity of N-alkylation in 5-substituted-1H-tetrazoles is a complex interplay of steric and electronic factors. numberanalytics.comrsc.orgresearchgate.net The formation of either 1,5- or 2,5-disubstituted tetrazoles is highly dependent on the reaction conditions and the nature of both the tetrazole substrate and the alkylating agent. rsc.orgresearchgate.net
Electronic Effects: The electronic nature of the substituent at the 5-position significantly influences the electron density distribution within the tetrazole ring. researchgate.net Electron-donating groups, such as the N,N-dibenzylamino group, increase the nucleophilicity of the ring nitrogens. The relative basicity of the different nitrogen atoms also plays a role, with protonation often occurring at the N4 position in N-unsubstituted tetrazoles. clockss.org In the case of this compound, the electron-donating nature of the dibenzylamino group would be expected to influence the charge distribution and thus the preferred site of alkylation.
Steric Effects: The steric hindrance posed by the bulky N,N-dibenzylamino group at the 5-position is a major factor in determining the regioselectivity of alkylation. numberanalytics.com Alkylation at the N1 position would lead to significant steric repulsion with the dibenzylamino group. Consequently, alkylation is often favored at the less sterically hindered N2 position, leading to the formation of the 2,5-disubstituted product. researchgate.netclockss.org The bulkiness of the alkylating agent itself also contributes to this effect; larger alkylating agents will preferentially attack the less hindered nitrogen atom. clockss.org
The choice of solvent and base can also modulate the regioselectivity. clockss.org For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3, a mixture of 1,5- and 2,5-disubstituted products was obtained, with the 2,5-isomer being slightly favored. mdpi.comresearchgate.net
Chemical Transformations at the Tetrazole Ring System
The tetrazole ring system in this compound is susceptible to a variety of chemical transformations, including cycloaddition reactions and ring-opening or rearrangement pathways. These reactions provide avenues for the synthesis of novel heterocyclic compounds.
Cycloaddition Reactions of the Tetrazole Core
Tetrazoles can participate in cycloaddition reactions, acting as either the 1,3-dipole or the dipolarophile. numberanalytics.com The Huisgen 1,3-dipolar cycloaddition is a well-known reaction of tetrazoles. numberanalytics.com While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of the tetrazole core suggests its potential to undergo such reactions. For instance, 1,2,4,5-tetrazines, which are also nitrogen-rich heterocycles, have been shown to undergo [4+2] cycloaddition reactions with enamines. nih.gov The electron-rich nature of the N,N-dibenzylamino group might influence the dienophilic or dipolarophilic character of the tetrazole ring in this compound.
Ring-Opening and Rearrangement Pathways
Tetrazole rings can undergo ring-opening reactions under certain conditions, such as thermal or photochemical stimuli, often leading to the formation of highly reactive intermediates like nitrile imines. numberanalytics.comcolab.ws This ring-chain tautomerism is a characteristic feature of tetrazoles, particularly those with electron-withdrawing groups. thieme-connect.de The resulting intermediates can then undergo further reactions, including rearrangements.
The Dimroth rearrangement is a common isomerization pathway for tetrazolamines, which involves a ring-opening to an azidoimine intermediate followed by ring-closure. thieme-connect.de While the presence of electron-donating dibenzyl groups on the exocyclic amine of this compound would generally favor the closed-ring tetrazole form, the possibility of rearrangement under specific reaction conditions cannot be ruled out. thieme-connect.de Electron-induced ring-opening has also been observed in certain tetrazole derivatives, indicating that the molecular structure influences this process. aip.org The decomposition of some tetrazoles can lead to various consecutive reactions and parallel pathways. beilstein-journals.org
Photochemical Behavior and Degradation Mechanisms
The photochemical behavior of tetrazole derivatives has been a subject of considerable research, as these compounds are known to undergo a variety of light-induced transformations. ingentaconnect.com The photochemistry of 2,5-disubstituted tetrazoles, a class to which this compound belongs, has been studied in detail. uc.ptunizg.hrresearchgate.net
Upon UV irradiation, 2,5-disubstituted tetrazoles typically undergo cleavage of the tetrazole ring with the extrusion of molecular nitrogen (N₂). ingentaconnect.comacs.org This process leads to the formation of highly reactive intermediates, most notably nitrile imines. acs.org The subsequent fate of the nitrile imine intermediate is dependent on its structure and the reaction conditions.
For 2-methyl-2H-tetrazol-5-amine, photolysis leads to the formation of a nitrile imine, which can then isomerize to a more stable diazirine intermediate. acs.org This diazirine can further rearrange to a carbodiimide. ingentaconnect.com
Based on these findings, a plausible photochemical degradation pathway for this compound can be proposed. Upon absorption of UV light, the tetrazole ring is expected to fragment, eliminating a molecule of N₂ to form a dibenzylamino-substituted nitrile imine intermediate. This intermediate can then undergo intramolecular cyclization or react with other molecules in the medium.
Table 3: Proposed Photochemical Degradation Products of this compound
| Intermediate/Product | Formation Pathway |
| N,N-dibenzylamino-substituted nitrile imine | Initial photo-extrusion of N₂ from the tetrazole ring. |
| Dibenzylamino-substituted diazirine | Isomerization of the nitrile imine intermediate. |
| N,N,N'-trisubstituted carbodiimide | Rearrangement of the diazirine intermediate. |
Computational studies on the photolysis of disubstituted tetrazoles have provided a deeper understanding of the underlying mechanisms, including the roles of different excited states and the selectivity of bond breaking. uc.ptunizg.hrresearchgate.net These studies support the formation of nitrile imines as key intermediates in the photochemical degradation of 2,5-disubstituted tetrazoles.
The presence of the benzyl groups could also influence the photochemical behavior, potentially providing alternative reaction pathways such as radical reactions initiated by cleavage of the benzylic C-H or C-N bonds under high-energy irradiation. However, the primary photochemical process is expected to be the cleavage of the tetrazole ring.
Advanced Applications in Chemical Research and Materials Science
N,N-dibenzyl-2H-tetrazol-5-amine as a Versatile Building Block in Organic Synthesisscholaris.camdpi.com
The tetrazole ring is a key heterocycle in medicinal chemistry and drug design, often serving as a bioisostere for carboxylic acids and amides. nih.govacs.org The dibenzylamino substituent at the 5-position of the 2H-tetrazole ring in this compound offers a unique handle for synthetic transformations, making it a potentially valuable building block for the construction of more complex molecular architectures.
This compound can serve as a precursor for a variety of complex nitrogen-containing heterocycles. The benzyl (B1604629) groups, while providing steric bulk and influencing solubility, can be cleaved under specific reductive conditions to yield the primary amine, which can then be further functionalized. A notable example of such a transformation is the debenzylation of the related compound, N,N-dibenzyl-2-methyl-2H-tetrazol-5-amine, via catalytic hydrogenation to produce 2-methyl-2H-tetrazol-5-amine. ambeed.com This reaction highlights the utility of the dibenzylamino group as a protected primary amine.
The resulting 5-aminotetrazole (B145819) derivative can then participate in a range of cyclization reactions. For instance, 5-aminotetrazoles are known to react with various electrophiles to form fused heterocyclic systems. While specific examples starting from this compound are not extensively documented, the general reactivity patterns of 5-aminotetrazoles suggest its potential in synthesizing bicyclic and polycyclic systems of medicinal interest. scholaris.cawiley-vch.de
The following table illustrates potential synthetic transformations based on known tetrazole chemistry:
| Starting Material | Reagent/Condition | Potential Product Class | Ref. |
| This compound | H₂, Pd/C | 2H-tetrazol-5-amine | ambeed.com |
| 2H-tetrazol-5-amine | α,β-Unsaturated ketones | Tetrazolo[1,5-a]pyrimidines | researchgate.net |
| 2H-tetrazol-5-amine | Isothiocyanates | Tetrazolyl-thioureas | acs.org |
| 2H-tetrazol-5-amine | Diketones | Tetrazolyl-dihydropyridines | researchgate.net |
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov Tetrazole derivatives, particularly those with a primary amino group, are valuable substrates in MCRs. acs.org Following the debenzylation of this compound to 2H-tetrazol-5-amine, the resulting primary amine can be employed in various MCRs.
One of the most prominent MCRs involving tetrazoles is the Ugi-tetrazole reaction. nih.govrug.nl In this reaction, an amine, a ketone or aldehyde, an isocyanide, and hydrazoic acid react to form a 1,5-disubstituted tetrazole. The debenzylated product of this compound could serve as the amine component in such reactions, leading to a diverse library of tetrazole-containing compounds with potential biological activities. nih.gov
The table below showcases the potential of debenzylated this compound in various MCRs:
| MCR Type | Reactants | Potential Product Scaffold | Ref. |
| Ugi-tetrazole | 2H-tetrazol-5-amine, Aldehyde, Isocyanide, TMS-N₃ | 1,5-disubstituted tetrazoles | nih.govrug.nl |
| Biginelli-like | 2H-tetrazol-5-amine, Aldehyde, β-ketoester | Tetrazolo-dihydropyrimidinones | researchgate.net |
| Groebke-Blackburn-Bienaymé | 2H-tetrazol-5-amine, Aldehyde, Isocyanide | Imidazo[1,2-a]tetrazoles | acs.org |
Role in Coordination Chemistry and Ligand Designarkat-usa.orgmdpi.com
The nitrogen-rich tetrazole ring is an excellent ligand for a variety of metal ions. arkat-usa.org The specific substitution pattern on the tetrazole ring and the amino group in this compound can influence its coordination behavior, including its metal complexation and chelating properties, as well as its ability to drive supramolecular assembly.
This compound and its derivatives can act as ligands for various transition metals. The coordination can occur through one or more of the nitrogen atoms of the tetrazole ring. arkat-usa.org The presence of the dibenzylamino group can sterically influence the coordination geometry and the resulting complex's properties.
While specific studies on the metal complexes of this compound are limited, research on analogous compounds such as N,N-bis(1H-tetrazol-5-yl)-amine (H₂BTA) demonstrates the versatility of aminotetrazoles in forming coordination polymers with interesting structural motifs and properties. rsc.orgresearchgate.netresearchgate.net For example, H₂BTA has been shown to form complexes with Mn(II), Cu(II), and Pb(II), resulting in structures ranging from discrete molecules to 3D frameworks. rsc.orgresearchgate.netresearchgate.net The dibenzyl derivative could offer enhanced solubility in organic solvents, facilitating the synthesis and processing of its metal complexes.
The following table summarizes the coordination behavior of a related aminotetrazole ligand:
| Ligand | Metal Ion | Resulting Complex Structure | Ref. |
| N,N-bis(1H-tetrazol-5-yl)-amine (H₂BTA) | Mn(II) | 2D layer and helical framework | researchgate.net |
| N,N-bis(1H-tetrazol-5-yl)-amine (H₂BTA) | Cu(II) | Discrete molecular structures and 1D chains | researchgate.netresearchgate.net |
| N,N-bis(1H-tetrazol-5-yl)-amine (H₂BTA) | Pb(II) | 3D framework and 1D chains | rsc.org |
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. The hydrogen bonding capabilities of the tetrazole NH group (in the 1H-tautomer) and the potential for π-π stacking interactions involving the benzyl groups make this compound an interesting candidate for the design of supramolecular assemblies.
The coordination of this ligand to metal centers can introduce another level of control over the self-assembly process, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The structure of the resulting supramolecular assembly will be influenced by the coordination geometry of the metal ion, the nature of the counter-ions, and the steric and electronic properties of the dibenzylamino groups. While specific examples are yet to be reported, the principles of supramolecular chemistry suggest that this compound could be a valuable component in the construction of novel supramolecular architectures. analis.com.my
Advanced Materials Research
The high nitrogen content of the tetrazole ring makes it an energetic functional group. nih.govmdpi.com Consequently, tetrazole-containing compounds are often investigated for applications as energetic materials. The introduction of the dibenzylamino group would modify the energetic properties, potentially influencing the thermal stability and sensitivity of the material.
Furthermore, the ability of this compound to act as a ligand for metal ions opens up possibilities for the development of functional materials such as catalysts, sensors, and magnetic materials. mdpi.com The incorporation of this ligand into polymers could also lead to new materials with tailored properties. For example, polymers containing 5-aminotetrazole units have been synthesized and investigated for their energetic properties. mdpi.com The dibenzyl derivative could offer a route to similar polymers with modified solubility and processing characteristics.
Development of High Nitrogen Content Materials
The defining characteristic of tetrazole-based compounds is their high nitrogen content, which makes them a focal point in the research of energetic materials. colab.ws The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, provides a stable framework with a high heat of formation, contributing to the energetic properties of its derivatives. icm.edu.plpurdue.edu Research in this field often focuses on synthesizing novel tetrazole derivatives and evaluating their thermal stability and detonation performance. colab.wspurdue.edu
However, specific studies detailing the synthesis, characterization, and performance of This compound as a high nitrogen content or energetic material are not prominently available in the reviewed literature. While general methodologies exist for creating various tetrazole derivatives for such purposes, dedicated research findings for the dibenzyl variant, including its nitrogen content, density, heat of formation, and detonation velocity, are not specified.
Table 1: General Properties of High-Nitrogen Tetrazole-Based Materials (Illustrative) Note: This table is illustrative of typical data for energetic tetrazole compounds and does not represent specific findings for this compound due to a lack of available data.
| Property | Typical Value Range for Energetic Tetrazoles |
|---|---|
| Nitrogen Content (%) | 50 - 85% |
| Density (g/cm³) | 1.6 - 1.9 g/cm³ |
| Decomposition Temp. (°C) | 200 - 300 °C |
Precursors for Functional Organic Materials
Tetrazole derivatives serve as versatile building blocks, or precursors, in the synthesis of more complex functional organic materials. mdpi.com Their unique electronic properties and ability to act as ligands make them valuable in medicinal chemistry and materials science. beilstein-journals.org The synthesis of functionalized tetrazoles often involves creating a core structure that can be further modified. mdpi.comorganic-chemistry.org
There is no specific information in the search results indicating that This compound has been utilized as a precursor for specific functional organic materials. The literature describes general synthetic routes where tetrazoles are key intermediates, but the subsequent use of the N,N-dibenzyl derivative in these pathways is not documented. Research on this compound as a starting material for polymers, dyes, or pharmacologically active agents has not been identified in the conducted searches.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
Q & A
Q. What are the common synthetic routes for preparing N,N-dibenzyl-2H-tetrazol-5-amine, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution. A standard protocol involves reacting 5-aminotetrazole with benzyl halides (e.g., benzyl chloride or bromide) in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF under reflux . Key factors affecting yield include:
- Base strength : Strong bases (e.g., NaH) enhance deprotonation of the tetrazole NH group, accelerating substitution.
- Solvent choice : DMF improves solubility but may increase side reactions compared to THF.
- Temperature : Reflux (~80–100°C) ensures sufficient activation energy for the reaction.
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Table 1: Representative Synthetic Conditions
| Benzyl Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| Benzyl bromide | NaH | DMF | 75–80 |
| Benzyl chloride | K₂CO₃ | THF | 60–65 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a multi-technique approach:
- NMR spectroscopy :
- ¹H NMR : Look for benzyl protons (δ 4.5–5.0 ppm, –CH₂–) and aromatic protons (δ 7.2–7.4 ppm).
- ¹³C NMR : The tetrazole C5 carbon appears at ~150–155 ppm .
- IR spectroscopy : NH stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) confirm functionality .
- Mass spectrometry : Molecular ion peak at m/z 281 (C₁₅H₁₅N₅⁺) .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
The compound is susceptible to hydrolysis in acidic/basic conditions due to the tetrazole ring’s sensitivity. Stability protocols include:
- Storage : –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., DMSO).
- pH control : Neutral buffers (pH 6–8) minimize degradation during biological assays .
- Thermal stability : Decomposition occurs above 150°C (DSC/TGA analysis recommended) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound’s electronic properties?
Discrepancies in UV-Vis absorption or redox potentials can arise from solvent effects or tautomerism. DFT studies (B3LYP/6-311++G(d,p)) predict:
- Electron density distribution : High electron density at N4 of the tetrazole ring, explaining nucleophilic reactivity .
- Tautomer stability : The 2H-tautomer is more stable than 1H by ~5 kcal/mol, aligning with NMR data .
- Solvent modeling : PCM models reconcile experimental vs. theoretical band gaps (e.g., ΔE = 0.2 eV in ethanol) .
Q. What photochemical pathways are relevant for this compound, and how do they impact its application in photoactive systems?
UV irradiation (λ > 235 nm) induces:
- Tautomerization : Formation of mesoionic derivatives via NH proton transfer .
- Ring cleavage : Generates reactive intermediates (e.g., cyanamide), useful in photodynamic therapy or polymer crosslinking .
Experimental design : - Use argon matrix isolation (10 K) to trap transient species for IR characterization.
- Monitor secondary reactions (e.g., methylenimine formation) via time-resolved spectroscopy .
Q. How do substituents on the benzyl groups affect the compound’s bioactivity, and what strategies optimize target binding?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% with para-Cl substitution) .
- Bulkier substituents (e.g., –OCH₃) improve selectivity for kinase targets (e.g., EGFR vs. HER2) by occupying hydrophobic pockets .
Methodology : - Synthesize analogs via Suzuki coupling or reductive amination.
- Validate binding via molecular docking (AutoDock Vina) and SPR assays .
Q. What analytical strategies address discrepancies in reaction yields during scale-up synthesis?
Contradictions between small- and large-scale yields often stem from:
- Mass transfer limitations : Use continuous-flow reactors to maintain consistent mixing .
- Byproduct formation : Monitor intermediates via LC-MS and optimize quenching steps (e.g., rapid cooling to –78°C) .
- Catalyst poisoning : Pre-treat solvents with molecular sieves to remove trace water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
